molecular formula C12H13ClN2O3 B2715483 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride CAS No. 2365419-93-6

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2715483
CAS No.: 2365419-93-6
M. Wt: 268.7
InChI Key: GDWBJGQEMRKUFX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid and a hydrochloride group.

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents such as halogens or nitrating agents.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.

    4-Hydroxy-2-quinolones: These compounds have a quinolone ring structure and exhibit different chemical and biological properties.

    Quinoline derivatives: These compounds have a quinoline ring structure and are known for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17;/h3-5H,6H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWBJGQEMRKUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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